molecular formula C6H12O6 B583644 D-Fructose-4,5-d2 CAS No. 478518-48-8

D-Fructose-4,5-d2

Cat. No.: B583644
CAS No.: 478518-48-8
M. Wt: 182.168
InChI Key: BJHIKXHVCXFQLS-RFWYIVNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-4,5-d2 is a labeled compound in which deuterium (D) replaces a hydrogen atom in the molecule. It is a white crystalline solid with an appearance similar to natural fructose. This compound is optically active and has levorotatory optical properties. This compound is highly soluble in water and is commonly used in metabolic studies to track the metabolic pathway of natural fructose .

Preparation Methods

D-Fructose-4,5-d2 can be prepared by both chemical and biological synthesis methods. The chemical synthesis method involves the introduction of deuterium to replace the hydrogen atoms in natural fructose during the synthesis process. This can be achieved through various chemical reactions that incorporate deuterium-labeled reagents. The biosynthetic method involves using biological substrates enriched with deuterium isotopes to produce this compound .

Chemical Reactions Analysis

D-Fructose-4,5-d2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 5-hydroxymethylfurfural, a valuable chemical intermediate .

Scientific Research Applications

D-Fructose-4,5-d2 has a wide range of scientific research applications. In chemistry, it is used as a labeled compound to study the metabolic pathways of natural fructose. In biology, it is used to track the transformation and utilization of fructose in organisms. In medicine, it can be used to study glucose metabolism pathways and understand the role of fructose in various metabolic disorders. In industry, this compound is used in the production of various chemicals and as a reference material in analytical chemistry .

Mechanism of Action

The mechanism of action of D-Fructose-4,5-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the molecule allow researchers to track the metabolic fate of fructose in various biological systems. This helps in understanding the molecular targets and pathways involved in fructose metabolism, including the enzymes and intermediates that play a role in these processes .

Comparison with Similar Compounds

D-Fructose-4,5-d2 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds like D-glucose, D-galactose, and natural D-fructose. These compounds are all hexoses, but this compound is specifically labeled for use in metabolic studies. The presence of deuterium allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research .

Similar Compounds

  • D-Glucose
  • D-Galactose
  • Natural D-Fructose

This compound stands out due to its labeling with deuterium, which provides unique advantages in metabolic studies and research applications.

Properties

IUPAC Name

(3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-ZXFUQIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(COC([C@H]([C@]1([2H])O)O)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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